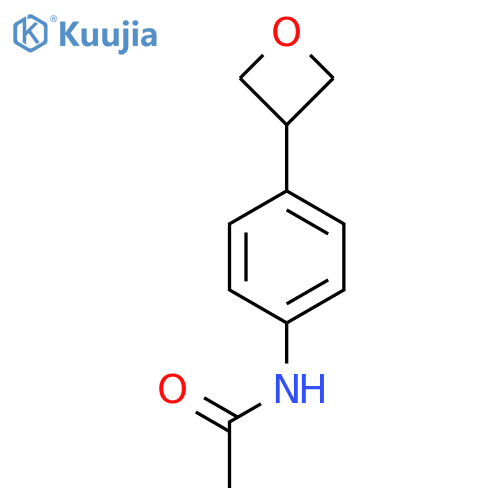Cas no 1380292-54-5 (N-(4-(Oxetan-3-YL)phenyl)acetamide)

1380292-54-5 structure
商品名:N-(4-(Oxetan-3-YL)phenyl)acetamide
CAS番号:1380292-54-5
MF:C11H13NO2
メガワット:191.226423025131
CID:4772394
N-(4-(Oxetan-3-YL)phenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-(OXETAN-3-YL)PHENYL)ACETAMIDE
- N-[4-(oxetan-3-yl)phenyl]acetamide
- N-(4-oxetan-3-ylphenyl)acetamide
- N-(4-(Oxetan-3-YL)phenyl)acetamide
-
- インチ: 1S/C11H13NO2/c1-8(13)12-11-4-2-9(3-5-11)10-6-14-7-10/h2-5,10H,6-7H2,1H3,(H,12,13)
- InChIKey: MQAUNJYJQCMRCQ-UHFFFAOYSA-N
- ほほえんだ: O1CC(C2C=CC(=CC=2)NC(C)=O)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 205
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 38.3
N-(4-(Oxetan-3-YL)phenyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285615-1g |
N-(4-(Oxetan-3-yl)phenyl)acetamide |
1380292-54-5 | 95+% | 1g |
$790 | 2021-06-09 | |
| Alichem | A019125200-1g |
N-(4-(oxetan-3-yl)phenyl)acetamide |
1380292-54-5 | 95% | 1g |
887.25 USD | 2021-05-31 | |
| TRC | A139080-5mg |
N-(4-(Oxetan-3-yl)phenyl)acetamide |
1380292-54-5 | 5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A139080-50mg |
N-(4-(Oxetan-3-yl)phenyl)acetamide |
1380292-54-5 | 50mg |
$ 275.00 | 2022-06-08 | ||
| TRC | A139080-10mg |
N-(4-(Oxetan-3-yl)phenyl)acetamide |
1380292-54-5 | 10mg |
$ 70.00 | 2022-06-08 | ||
| Chemenu | CM285615-1g |
N-(4-(Oxetan-3-yl)phenyl)acetamide |
1380292-54-5 | 95%+ | 1g |
$837 | 2023-03-07 |
N-(4-(Oxetan-3-YL)phenyl)acetamide 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
1380292-54-5 (N-(4-(Oxetan-3-YL)phenyl)acetamide) 関連製品
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
